molecular formula C42H79NNaO10P B1412465 1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt) CAS No. 321883-23-2

1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt)

Cat. No.: B1412465
CAS No.: 321883-23-2
M. Wt: 812 g/mol
InChI Key: ALPKKMIPHGSQRX-NJZWBUMZSA-M
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Description

1-Stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (sodium salt), also known as SOPS, is a sodium salt of a modified lipid which has a phosphoserine head group . It is used in liposome preparation .


Synthesis Analysis

The synthesis of 1-Stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (sodium salt) involves a 3-sn-phosphatidyl-L-serine in which the phosphatidyl acyl groups at positions 1 and 2 are specified as stearoyl and oleoyl respectively .


Molecular Structure Analysis

The molecular formula of 1-Stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (sodium salt) is C42H79NO10PNa . The average mass is 790.059 Da and the monoisotopic mass is 789.552002 Da .


Chemical Reactions Analysis

1-Stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (sodium salt) is used in the preparation of multilamellar and unilamellar liposomes .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Stearoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (sodium salt) include a density of 1.0±0.1 g/cm3, boiling point of 816.1±75.0 °C at 760 mmHg, and vapour pressure of 0.0±6.3 mmHg at 25°C . It has a molar refractivity of 217.2±0.3 cm3, a polar surface area of 181 Å2, and a molar volume of 755.8±3.0 cm3 .

Scientific Research Applications

Thermodynamics of Monolayers

Research has explored the thermodynamic properties of mixed monolayers of phosphatidylcholine (PC) and 1-stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt) (PS). The studies focus on compressibility, bulk modulus, and excess area per molecule at the air-water interface. Findings indicate that these properties are influenced by ion concentrations and the proportion of PS in the mixture, contributing to our understanding of the thermodynamics of binary mixtures of zwitterionic and anionic phospholipids (Luna, Stroka, Bermudez, & Aranda‐Espinoza, 2011).

Sensing Small Molecule Interactions

A label-free sensing platform based on pH modulation was utilized to detect interactions between small molecules and supported lipid bilayers (SLBs). This method allows for rapid and sensitive detection of interactions between drugs and lipid bilayers, potentially aiding in drug development and analysis. The study highlights the electrostatic nature of these interactions, including those involving negatively charged lipids like 1-stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt) (Huang, Zhao, Xu, Yang, & Cremer, 2013).

Infrared and NMR Studies

Infrared and 31P-NMR spectroscopy have been used to study the effects of Li+ and Ca2+ on phosphatidylserines, including 1-stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt). This research offers insights into the conformational changes induced by metal ion complexation in phosphatidylserines, which is important for understanding the interactions between these lipids and various ions (Casal, Mantsch, Paltauf, & Hauser, 1987).

Nanoparticle Interactions

The impact of nanoparticle encapsulation in lipid membranes, including 1-stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt), has been studied. This research is crucial for understanding how nanoparticles interact with cell membranes, which is significant for applications in drug delivery, imaging, and targeted therapy (Santhosh et al., 2012).

Membrane Fluidity and Bilayer Arrays

Studies have focused on how the incorporation of various lipids, including 1-stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt), affects membrane fluidity and small molecule binding. This research contributes to our understanding of membrane dynamics and has implications for the development of biosensors and drug delivery systems (Smith & Conboy, 2011).

Biochemical Analysis

Biochemical Properties

1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine is involved in several biochemical reactions. It interacts with enzymes such as phospholipases, which hydrolyze phospholipids into fatty acids and other lipophilic substances. This compound also interacts with proteins like protein kinase C, which is activated by the presence of phosphatidylserine and plays a role in various cellular processes including cell growth and differentiation . Additionally, 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine interacts with other biomolecules such as calcium ions, which are essential for the activation of certain enzymes and proteins .

Cellular Effects

1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, such as the protein kinase C pathway, which is involved in regulating cell growth, differentiation, and apoptosis . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine impacts cellular metabolism by participating in the synthesis and degradation of phospholipids, which are essential components of cell membranes .

Molecular Mechanism

The molecular mechanism of 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine involves several key interactions at the molecular level. This compound binds to protein kinase C, leading to its activation and subsequent phosphorylation of target proteins . It also interacts with calcium ions, which are necessary for the activation of certain enzymes and proteins . Additionally, 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine can inhibit or activate enzymes involved in phospholipid metabolism, thereby influencing the overall lipid composition of cell membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that 1-Stearoyl-2-oleoyl-SN-glycero-3-phospho-L-serine can have lasting effects on cellular function, including sustained activation of protein kinase C and prolonged changes in gene expression .

Properties

IUPAC Name

sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h18,20,38-39H,3-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b20-18-;/t38-,39+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPKKMIPHGSQRX-NJZWBUMZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H79NNaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

812.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Stearoyl-2-oleoyl-SN-glycero-3-[phospho-L-serine](sodium salt)
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Q & A

Q1: How does the presence of 1-Stearoyl-2-oleoyl-sn-glycero-3-, commonly known as SOPS, influence the properties of a lipid monolayer?

A1: Research indicates that incorporating SOPS into a phosphatidylcholine (PC) monolayer significantly alters its biophysical characteristics. [] Specifically, the presence of SOPS impacts the monolayer's:

  • Compressibility: This includes changes in isotherms, bulk modulus, and excess area per molecule, signifying altered packing and lateral organization of lipids. []
  • Surface Potential: The electrical potential at the monolayer-air interface is modified, reflecting changes in the lipid headgroup organization and interactions with ions in the subphase. []
  • SOPS Concentration: The molar ratio of SOPS to PC directly influences the magnitude of the observed changes. []
  • Ionic Strength and Composition: The presence and types of ions (e.g., Na+, K+) in the subphase influence SOPS behavior, likely due to its negatively charged headgroup. []

Q2: Why is understanding the interaction between 1-Stearoyl-2-oleoyl-sn-glycero-3- and proteins like spectrin important in cell biology?

A2: Spectrin, a crucial component of the erythrocyte (red blood cell) cytoskeleton, interacts directly with lipids in the cell membrane. [] Research suggests that SOPS plays a significant role in these interactions. Understanding the specifics of how spectrin binds to SOPS provides valuable insight into:

  • Membrane Mechanical Properties: Spectrin binding can influence the membrane's elasticity, bending rigidity, and overall stability, which are crucial for cellular integrity and function. []
  • Mesoscopic Membrane Morphology: The interaction between spectrin and SOPS can affect the shape and organization of the membrane on a larger scale, potentially influencing processes like vesicle formation or protein clustering. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.